1-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-3-methylurea
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Overview
Description
1-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-3-methylurea is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds, such as this one, are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound has shown significant potential in various scientific research applications, particularly in the field of antituberculosis activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-3-methylurea typically involves a multi-step process. One common method is based on the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This method involves the use of a Lewis acid catalyst, such as BF3·Et2O, in the presence of an excess of phenylhydrazine . The reaction conditions often include a temperature range of 40-60°C and a pressure of 10-20 mmHg .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of olefin metathesis reactions with a Grubbs catalyst, although this method can be complex and expensive . Optimization of the synthetic route is crucial for industrial applications to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-3-methylurea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols under mild conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
1-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-3-methylurea has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it has shown potential as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, making it a promising candidate for antituberculosis drugs . Additionally, it has applications in medicinal chemistry as an agonist of the free fatty acid receptor FFA1 and an inhibitor of soluble epoxide hydrolase .
Mechanism of Action
The mechanism of action of 1-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-3-methylurea involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis . This inhibition leads to the bacterium’s death, making it an effective antituberculosis agent . The compound’s interaction with other molecular targets, such as the free fatty acid receptor FFA1 and soluble epoxide hydrolase, also contributes to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-3-methylurea include other spirocyclic derivatives, such as 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane and its fluorinated analogs . These compounds share the spirocyclic scaffold but differ in their peripheral substituents, which can significantly impact their biological activity .
Uniqueness: What sets this compound apart is its specific combination of structural features and biological activities.
Properties
IUPAC Name |
1-methyl-3-(2-oxa-9-azaspiro[5.5]undecan-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-13-11(16)15-8-10-2-3-12(9-17-10)4-6-14-7-5-12/h10,14H,2-9H2,1H3,(H2,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQQBNFXVSEQPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1CCC2(CCNCC2)CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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